Psidial A
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,4S,7R,11R,12R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O5/c1-17-10-11-23-24(18-8-6-5-7-9-18)25-27(34)20(15-31)26(33)21(16-32)28(25)35-30(23,4)13-12-22-19(17)14-29(22,2)3/h5-9,15-16,19,22-24,33-34H,1,10-14H2,2-4H3/t19-,22-,23+,24-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFVENNIBGTQJE-QIBYHJKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C1CCC3(C(CCC2=C)C(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@@H](CC3(C)C)C(=C)CC[C@@H]1[C@@H](C4=C(C(=C(C(=C4O2)C=O)O)C=O)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Discovery and Producing Organism
Psidial A was discovered as a novel natural product isolated from the leaves of Psidium guajava, commonly known as the guava tree. researchgate.netnih.gov This plant is a member of the Myrtaceae family and is widely cultivated in tropical and subtropical regions for its fruit. nih.gov The leaves of P. guajava have a history of use in traditional medicine for various ailments. researchgate.netnih.gov The isolation of this compound and other related meroterpenoids from this plant highlights the rich phytochemical diversity of the Psidium genus. researchgate.netnih.govdoc-developpement-durable.org
Biosynthesis of Psidial a
The biosynthesis of Psidial A is proposed to occur through a hetero-Diels-Alder reaction. researchgate.netacs.orgacs.org This type of reaction involves the formation of a six-membered ring from a diene and a dienophile. In the case of this compound, the proposed biosynthetic pathway involves the reaction between a sesquiterpene, such as caryophyllene (B1175711), and an ortho-quinone methide derived from a phloroglucinol (B13840) precursor. researchgate.netacs.orgacs.org This biomimetic synthesis has been successfully demonstrated in the laboratory, providing strong evidence for the proposed natural biosynthetic route. researchgate.netacs.orgacs.org
Physicochemical Properties of Psidial a
The physicochemical properties of Psidial A have been characterized through various analytical techniques.
| Property | Value |
| Molecular Formula | C₃₀H₃₄O₅ researchgate.net |
| Molecular Weight | 474 m/z researchgate.net |
| Appearance | White powder acs.org |
Structure Activity Relationships Sar and Derivative Chemistry of Psidial a
Synthesis and Evaluation of Psidial A Analogues and Derivatives
The exploration of this compound analogues and derivatives is a key strategy in medicinal chemistry to enhance its preclinical efficacy, improve pharmacokinetic properties, and reduce potential off-target effects. This involves chemical modifications to the parent compound and the study of its naturally occurring structural variants.
Chemical Modification Strategies for Enhanced Preclinical Efficacy
Chemical modification strategies for meroterpenoids like this compound often involve semi-synthetic approaches, which allow for the systematic alteration of specific parts of the molecule to probe SAR and improve biological activity nih.govresearchgate.net. The biosynthesis of this compound and its epimer guajadial (B15128780) has been investigated, with biomimetic syntheses demonstrating that these compounds can be formed via a hetero-Diels-Alder reaction between caryophyllene (B1175711) and an o-quinone methide mdpi.comresearchgate.netacs.org. This understanding of their formation pathway provides a basis for synthetic modifications.
General strategies applied to meroterpenoids to enhance efficacy include:
Derivatization of hydroxyl groups: Acetylation or alkylation can alter polarity, membrane permeability, and metabolic stability.
Modification of aromatic rings: Introduction of electron-donating or withdrawing groups, or halogenation, can influence electronic properties and receptor binding researchgate.net.
Alteration of the terpene moiety: Changes to the sesquiterpene backbone can affect steric interactions with targets.
Characterization of Activity of Related Epimers and Structural Variants (e.g., 4,5-Diepithis compound)
This compound is structurally related to other meroterpenoids found in Psidium guajava, including its epimer guajadial, and other structural variants such as 4,5-Diepithis compound researchgate.netresearchgate.net. These related compounds often exhibit similar, yet distinct, biological activities, providing valuable insights into the SAR of the this compound scaffold.
4,5-Diepithis compound, a sesquiterpene lactone, is known for its anti-inflammatory and anti-cancer effects biosynth.com. Studies have evaluated its cytotoxic potential against various human tumor cell lines. While some reports indicate a weak cytotoxic potential for 4,5-Diepithis compound compared to other meroterpenoids like guathis compound researchgate.net, specific IC50 values against certain cancer cell lines have been reported mdpi.com.
Table 1: Cytotoxic Activity of 4,5-Diepithis compound Against Human Tumor Cell Lines mdpi.com
| Cell Line | IC50 (µM) |
| HCT116 | 9.13 |
| CCRF-CEM | 7.0 |
| DU145 | 4.79 |
| Huh7 | 2.82 |
| A549 | 0.16 |
For comparison, guathis compound (another meroterpenoid from Psidium guajava) demonstrated more potent cytotoxic effects with IC50 values ranging from 3.21 to 9.94 µmol·L−1 against HL-60, A-549, SMMC-7721, MCF-7, and SW-480 cell lines, indicating its higher effectiveness in these assays researchgate.net. The differences in activity between this compound and its variants highlight the subtle yet significant impact of stereochemistry and specific functional group positioning on biological outcomes.
Computational Approaches to Structure-Activity Predictions (e.g., QSAR, Molecular Docking)
Computational approaches play a vital role in modern drug discovery, enabling the prediction of structure-activity relationships and guiding the design of new compounds frontiersin.orgmdpi.com. Quantitative Structure-Activity Relationship (QSAR) and molecular docking are two widely utilized methods in this context.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical correlations between the chemical structure of a series of compounds and their biological activity mdpi.commdpi.com. By analyzing various molecular descriptors (physicochemical properties, electronic properties, steric features), QSAR can predict the activity of new, untested compounds and identify the structural features that are critical for activity mdpi.commdpi.com. For meroterpenoids and anticancer compounds, QSAR studies have been employed to explore relevant variables influencing bioactivity and to design new derivatives with enhanced properties science.govfrontiersin.orgnih.gov. While specific QSAR models for this compound are not detailed, the principles are broadly applicable to this class of compounds, allowing for the systematic optimization of its derivatives.
Molecular Docking: Molecular docking is a structure-based drug design technique that predicts the preferred orientation of a ligand (like this compound) when bound to a specific protein target frontiersin.orgmdpi.com. This computational method provides insights into the binding patterns, intermolecular interactions (e.g., hydrogen bonding, hydrophobic interactions), and the binding affinity between the compound and its biological target frontiersin.orgresearchgate.net. For anticancer agents, molecular docking helps in understanding how compounds interact with key enzymes or receptors involved in cancer pathways mdpi.comnih.govresearchgate.net. For meroterpenoids, molecular docking can elucidate how their complex structures fit into active sites, providing a rational basis for targeted modifications aimed at improving binding and efficacy researchgate.net. The application of molecular docking to this compound could reveal its specific binding modes with relevant biological targets, thereby informing the design of more potent and selective analogues.
Advanced Analytical Methodologies for Psidial a Research
Chromatographic Techniques for Separation and Purification
Chromatographic methods are fundamental in natural product chemistry for isolating target compounds from intricate matrices, such as plant extracts. For Psidial A, these techniques are indispensable for obtaining the compound in a pure form suitable for detailed analysis.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and purification of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method for this compound involves several critical steps, including method scouting, optimization, robustness testing, and validation.
Method Development: This phase typically involves screening various column chemistries and mobile phase conditions to achieve optimal separation. Key parameters to consider include the type of stationary phase (e.g., C18 reversed-phase columns are common for natural products), mobile phase composition (e.g., mixtures of water/acetonitrile or water/methanol, often with acidic modifiers like formic acid or trifluoroacetic acid to improve peak shape and resolution), flow rate, and column temperature. Detection is often performed using UV-Vis detectors, given the chromophores present in meroterpenoids, or coupled with mass spectrometry (HPLC-MS) for enhanced specificity and sensitivity.
Method Validation: Once a suitable separation is achieved, the method undergoes rigorous validation to ensure its reliability, accuracy, and reproducibility. Validation parameters typically include:
System Suitability: Ensuring the chromatographic system performs adequately.
Specificity: Confirming that the method can accurately measure the analyte in the presence of other components.
Linearity and Range: Establishing the proportional relationship between analyte concentration and detector response over a defined range.
Accuracy: Assessing the closeness of measured values to the true values.
Precision: Evaluating the repeatability and intermediate precision of the method.
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest detectable and quantifiable concentrations of the analyte.
Robustness: Examining the method's capacity to remain unaffected by small, deliberate variations in method parameters.
While specific HPLC parameters for this compound are not detailed in the provided search results, the general principles of HPLC method development and validation are universally applied to compounds of this nature. For instance, studies on Psidium guajava extracts have utilized HPLC coupled with electrospray ionization quadrupole–time-of-flight mass spectrometry (HPLC–TOF–ESI/MS) for analyzing various chemical constituents, including phenolic acids and flavonoids.
Illustrative HPLC Method Parameters for Meroterpenoids
| Parameter | Typical Range/Description |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid or trifluoroacetic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or trifluoroacetic acid |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 0.8 – 1.2 mL/min |
| Column Temperature | 25 – 40 °C |
| Injection Volume | 10 – 20 µL |
| Detection Wavelength | UV-Vis (e.g., 254 nm, 280 nm) or MS |
Gas Chromatography-Mass Spectrometry (GC-MS) in Extract Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique primarily used for the analysis of volatile and semi-volatile compounds in complex mixtures. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. GC-MS has been extensively employed in the analysis of essential oils and extracts from Psidium guajava leaves, which are the source of this compound. nih.gov
In the context of this compound research, GC-MS plays a role in screening the chemical profiles of Psidium guajava extracts. While this compound (molecular weight 474.6 g/mol ) may be considered a relatively large molecule for typical GC analysis, its identification, along with other meroterpenoids like guajadial (B15128780) and psiguadials A and B, has been achieved using GC/MS and GC-Tof (Time-of-Flight) analysis in enriched fractions of guava extracts. nih.gov This indicates that under specific conditions or after appropriate derivatization, this compound can be amenable to GC-MS analysis. The technique allows for the identification of various compounds by comparing their mass spectra fragmentation patterns with those in spectral libraries, such as the National Institute of Standards and Technology (NIST) library.
Spectroscopic Techniques for Quantification and Characterization
Spectroscopic methods provide crucial information about the molecular structure, purity, and concentration of chemical compounds. For this compound, these techniques are vital for confirming its identity and elucidating its intricate stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Identity Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds, including complex natural products like this compound. It provides detailed information about the number and type of atoms in a molecule, as well as their connectivity and spatial arrangement.
For this compound, NMR spectroscopy, including 1H-NMR, 13C-NMR, and various two-dimensional (2D) NMR techniques (e.g., COSY, HMQC, HMBC), has been instrumental in determining its complete structure. The analysis of NMR data, particularly the chemical shifts and coupling constants, allows researchers to map out the carbon-hydrogen framework and identify functional groups. For instance, the presence of specific proton and carbon signals, along with their correlations in 2D NMR experiments, enables the establishment of the 3,5-diformylbenzyl phloroglucinol (B13840) moiety characteristic of Psidium species, which is part of this compound's structure. A comparison of 13C NMR data with related compounds like guajadial has also provided evidence for determining the relative stereochemistry of this compound.
Mass Spectrometry (MS) for Trace Analysis and Metabolite Profiling
Mass Spectrometry (MS) is a highly sensitive analytical technique that provides information on the molecular weight and elemental composition of compounds, as well as their structural characteristics through fragmentation patterns. For this compound, MS is crucial for its identification and for studying its presence in complex biological or environmental samples at trace levels.
The molecular weight of this compound (m/z 474) and its molecular formula (C30H34O5) have been determined using MS. nih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are particularly valuable for the analysis of non-volatile and semi-volatile natural products. LC-MS/MS has been used for the isolation and identification of novel meroterpenoids, including this compound, from Psidium guajava extracts, highlighting its utility in metabolite profiling and the discovery of new compounds. The fragmentation patterns observed in MS provide critical clues for structural elucidation, especially when dealing with isomers or closely related compounds.
Circular Dichroism (CD) Spectroscopy for Chirality Assessment
Circular Dichroism (CD) spectroscopy is a specialized technique used to determine the absolute configuration (chirality) of optically active compounds. It measures the differential absorption of left and right circularly polarized light by a chiral molecule, which contains a chromophore.
For this compound, which is a chiral molecule, CD spectroscopy plays a vital role in elucidating its absolute stereochemistry. The chemical structures of this compound and related meroterpenoids isolated from Psidium guajava have been determined by analyzing spectroscopic data, including electronic circular dichroism (ECD) calculations. The comparison of experimental CD spectra with theoretically calculated spectra for different enantiomers allows for the unambiguous assignment of the absolute configuration. This is particularly important for natural products, as their biological activity often depends on their specific three-dimensional arrangement.
Compound Names and PubChem CIDs
Future Research Directions and Translational Potential of Psidial a Preclinical and Fundamental Focus
Deepening Understanding of Biosynthetic Enzymes and Genetic Pathways
The biosynthesis of meroterpenoids like Psidial A has been a subject of scientific inquiry. A biomimetic synthesis of this compound has been achieved through a hetero-Diels-Alder (HDA) reaction involving caryophyllene (B1175711) and an o-quinone methide wikipedia.org. This chemical synthesis pathway offers valuable insights into the potential molecular rearrangements leading to this compound's structure.
However, a comprehensive understanding of the natural biosynthetic enzymes and genetic pathways within Psidium guajava remains an important area for future research. Elucidating the specific enzymatic steps and the genes encoding these enzymes in the plant would provide critical knowledge for metabolic engineering and potentially enhance the sustainable production of this compound. Such research could involve advanced genomic, transcriptomic, and proteomic studies of Psidium guajava to identify the precise enzymatic machinery responsible for the in planta synthesis of this complex meroterpenoid.
Comprehensive Investigation of Novel Molecular Targets and Pathways
This compound demonstrates significant potential through its interactions with various molecular targets and pathways. In silico molecular docking studies have indicated that this compound, alongside guajadial (B15128780), can bind to estrogen receptors ER-α and ER-β, suggesting its function as a selective estrogen receptor modulator (SERM) youtube.com. This interaction implies an antiestrogenic and antiproliferative activity, akin to the known drug tamoxifen (B1202) youtube.comwikipedia.org. This makes this compound a compelling candidate for further investigation in hormone-sensitive conditions, particularly in cancer research.
Furthermore, this compound has shown activity against the enzyme Protein Tyrosine Phosphatase 1B (PTP1B) youtube.com. PTP1B is a phosphatase involved in various cellular processes, including insulin (B600854) signaling, making its inhibition a potential therapeutic strategy for metabolic disorders and certain cancers. While specific detailed findings for this compound's direct impact on various cancer cell lines are still emerging, related meroterpenoids from Psidium guajava have demonstrated cytotoxicity against a panel of human cancer cell lines, including K562 (leukemia), MCF7 (breast), NCI/ADR-RES (resistant ovarian cancer), NCI-H460 (lung), UACC-62 (melanoma), PC-3 (prostate), HT-29 (colon), OVCAR-3 (ovarian), and 786-0 (kidney) youtube.com. This broader activity of Psidium guajava meroterpenoids suggests that this compound may also modulate pathways related to cell proliferation, apoptosis, and DNA damage, such as Topoisomerase I (Top1) inhibition, which has been observed with other meroterpenoids from the plant.
The following table summarizes the identified and potential molecular targets and associated activities of this compound:
| Molecular Target/Pathway | Observed/Inferred Activity | Reference |
| Estrogen Receptors (ER-α, ER-β) | Selective Estrogen Receptor Modulator (SERM), Antiestrogenic, Antiproliferative | youtube.comwikipedia.org |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition | youtube.com |
| Cancer Cell Proliferation (various lines) | Cytotoxicity (inferred from related meroterpenoids) | youtube.com |
| Apoptosis | Induction (inferred from related meroterpenoids) | |
| Topoisomerase I (Top1) | Inhibition (inferred from related meroterpenoids) |
Exploration of this compound as a Chemical Probe for Biological Research
Chemical probes are indispensable small molecules designed to selectively bind to and modulate the function of specific protein targets within complex biological systems, such as cells and organisms. They serve as critical tools in basic research to decipher protein function and are vital for validating potential drug targets in the drug discovery process. High-quality chemical probes are characterized by their high affinity for the intended target, good cellular potency, and excellent selectivity over closely related proteins.
Given this compound's demonstrated ability to interact with estrogen receptors and inhibit PTP1B, it presents a compelling opportunity for development as a chemical probe. Future research should focus on rigorously characterizing this compound's selectivity and potency against these targets, as well as its target engagement in cellular and in vivo models. A well-characterized this compound chemical probe would be invaluable for dissecting the precise roles of estrogen receptors and PTP1B in various biological processes, particularly in the context of cancer progression and metabolic regulation. This would enable researchers to gain deeper mechanistic insights into disease biology and validate these targets for potential therapeutic interventions.
Development of Scalable and Sustainable Production Methods
The current understanding of this compound's synthesis includes a biomimetic approach involving a Knoevenagel condensation followed by a hetero-Diels-Alder cycloaddition wikipedia.org. This established synthetic route provides a foundation for developing scalable production methods. Future research should focus on optimizing this chemical synthesis to improve yields, reduce costs, and enhance environmental sustainability. This could involve exploring green chemistry principles, optimizing reaction conditions, and developing more efficient purification techniques.
Beyond chemical synthesis, the long-term sustainability and scalability of this compound production could benefit from exploring biotechnological approaches. Once the complete natural biosynthetic pathway and its associated enzymes within Psidium guajava are fully elucidated (as discussed in Section 7.1), it may become feasible to engineer microbial hosts (e.g., bacteria or yeast) or plant cell cultures for the heterologous production of this compound. This approach could offer a more sustainable and controlled production platform, reducing reliance on traditional plant extraction methods which can be resource-intensive and subject to environmental variability.
Synergistic Effects with Other Phytochemicals in Preclinical Models
Psidium guajava is known for its rich phytochemical profile, containing a diverse array of bioactive compounds including phenolic acids, flavonoids, tannins, terpenes, and alkaloids. This complex chemical composition suggests a high likelihood of synergistic interactions among its constituents. Indeed, studies on Psidium guajava extracts have already provided evidence of such synergies. For instance, guava leaf extracts have demonstrated synergistic antibacterial activity when combined with various antibiotics. Additionally, certain flavonoid compounds isolated from guava have shown clear synergistic effects in inhibiting α-glucosidase activity.
Building upon these observations, future preclinical research should systematically investigate the synergistic effects of this compound when combined with other phytochemicals from Psidium guajava. This could involve evaluating combinations of purified this compound with other isolated compounds or with standardized extracts of Psidium guajava leaves. Furthermore, exploring synergistic interactions between this compound and conventional therapeutic agents, particularly in the context of its identified molecular targets such as estrogen receptors and PTP1B, holds significant translational potential. Such studies could lead to the development of more effective and potentially less toxic combination therapies for various diseases.
Q & A
Q. How is Psidial A structurally characterized, and what spectroscopic techniques are critical for its identification?
this compound is characterized using a combination of spectroscopic methods. Its molecular formula (C₃₀H₃₅O₅) is confirmed via High-Resolution Electron Ionization Mass Spectrometry (HREIMS), showing a molecular ion peak at m/z 475.2474 . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) in CDCl₃ provides detailed structural insights, such as proton signals at δ 5.35 ppm (olefinic protons) and carbon signals at δ 160–170 ppm (carbonyl groups) . Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups, with peaks at 3079 cm⁻¹ (C-H stretching) and 1630 cm⁻¹ (α-pyrone ring vibrations) .
Q. What analytical protocols are recommended for isolating this compound from natural sources?
Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography and HPLC. Purity validation requires ≥98% purity thresholds, assessed via reverse-phase HPLC with UV detection at 254 nm. Structural confirmation should cross-reference NMR and HREIMS data against established databases .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound's bioactivity while addressing confounding variables?
Use the PICO framework (Population, Intervention, Comparison, Outcome) to define study parameters. For example:
- Population: In vitro cell lines (e.g., vascular smooth muscle cells for vasorelaxant studies).
- Intervention: this compound at varying concentrations (e.g., 1–100 μM).
- Comparison: Control groups with vehicle (e.g., DMSO) or reference compounds (e.g., acetylcholine).
- Outcome: Quantify vasorelaxation via myograph tension measurements . Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure methodological rigor .
Q. How should conflicting data on this compound's mechanism of action be analyzed?
Contradictions in bioactivity data (e.g., inconsistent IC₅₀ values across studies) require iterative re-examination of experimental conditions. For example:
- Compare solvent systems (polar vs. non-polar) to assess compound stability.
- Validate receptor-binding assays using competitive antagonists (e.g., losartan for angiotensin receptors).
- Apply triangulation by cross-referencing data from orthogonal methods (e.g., calcium flux assays and Western blotting) .
Q. What statistical approaches are essential for validating this compound's pharmacological effects?
Use multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) to compare dose-response relationships. For time-series data (e.g., vasorelaxation kinetics), employ mixed-effects models. Ensure p-values are adjusted for multiple comparisons (e.g., Bonferroni correction). Report effect sizes (e.g., Cohen’s d) to contextualize clinical relevance .
Q. How can interdisciplinary research integrate this compound's chemical data with biological findings?
Develop a mixed-methods framework :
- Quantitative: Correlate NMR-derived structural features (e.g., electronegative substituents) with bioactivity using QSAR (Quantitative Structure-Activity Relationship) models.
- Qualitative: Conduct thematic analysis of transcriptomic data to identify pathways modulated by this compound (e.g., nitric oxide signaling). Use tools like STRING or KEGG for pathway enrichment analysis .
Data Presentation and Publication Guidelines
Q. What are the best practices for reporting this compound research in peer-reviewed journals?
- Structure manuscripts per IMRaD (Introduction, Methods, Results, Discussion) with supplemental NMR/IR spectra .
- Disclose raw data in repositories like Figshare or Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable).
- Address reviewer critiques by revising methodological ambiguities (e.g., clarifying sample size justification) without introducing unsupported claims .
Q. How should researchers address ethical considerations in this compound studies involving biological samples?
- Obtain informed consent for human-derived samples (e.g., primary cell lines).
- Follow ARRIVE guidelines for animal studies, including randomization and blinding protocols.
- Disclose conflicts of interest (e.g., funding from phytochemical suppliers) in the "Author Contributions" section .
Tables for Reference
Table 1. Key Spectroscopic Data for this compound
| Technique | Critical Parameters |
|---|---|
| ¹H-NMR (500 MHz) | δ 5.35 (1H, d, J=10.5 Hz, H-15) |
| ¹³C-NMR (125 MHz) | δ 170.2 (C-1), 128.5 (C-14) |
| HREIMS | m/z 475.2474 [M+H]⁺ (calc. 475.2479) |
| FT-IR | 1630 cm⁻¹ (α-pyrone C=O stretch) |
Table 2. Common Pitfalls in this compound Research
| Pitfall | Mitigation Strategy |
|---|---|
| Overlooking solvent effects | Test this compound in multiple solvents (e.g., DMSO, ethanol). |
| Inadequate sample size | Use power analysis (α=0.05, β=0.20) during study design. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
